![molecular formula C12H15N3 B1468423 2-[(3-Aminopirrolidin-1-il)metil]benzonitrilo CAS No. 1250066-39-7](/img/structure/B1468423.png)

2-[(3-Aminopirrolidin-1-il)metil]benzonitrilo

Descripción general

Descripción

Synthesis Analysis

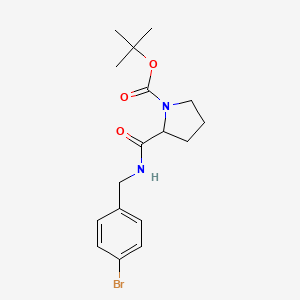

The synthesis of compounds like 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is C12H15N3. It has a molecular weight of 201.27 g/mol.Physical and Chemical Properties Analysis

The molecular formula of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is C12H15N3, and it has a molecular weight of 201.27 g/mol. Other specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Química Medicinal: Derivados de Pirrolidina como Agentes Terapéuticos

El anillo de pirrolidina, una estructura central en "2-[(3-Aminopirrolidin-1-il)metil]benzonitrilo", es un andamiaje versátil en química medicinal. Es conocido por su presencia en compuestos biológicamente activos con diversas propiedades terapéuticas, incluyendo actividades antipsicóticas, antagonistas β-adrenérgicos, ansiolíticas y anticancerígenas . La capacidad del compuesto para inhibir la transcriptasa inversa en el VIH-1 y las quinasas de proteínas de las polimerasas de ADN celulares subraya aún más su potencial en el descubrimiento y desarrollo de fármacos .

Biotecnología: Inhibición y Activación Enzimática

En la investigación biotecnológica, la porción aminopirrolidina del compuesto se puede utilizar para modular la actividad enzimática. Por ejemplo, puede servir como un bloque de construcción para la síntesis de inhibidores o activadores enzimáticos, que son cruciales para comprender las vías metabólicas y desarrollar nuevas aplicaciones biotecnológicas .

Investigación Farmacéutica: Desarrollo de Fármacos

"this compound" puede ser un precursor en la síntesis de nuevos agentes farmacéuticos. Sus características estructurales lo hacen adecuado para el desarrollo de candidatos clínicos de segunda generación con propiedades fisicoquímicas mejoradas y efectos secundarios reducidos, como una menor actividad inhibitoria de hERG, lo cual es importante para la seguridad cardíaca .

Síntesis Química: Bloque de Construcción para Heterociclos

La estructura del compuesto es ideal para su uso en la síntesis química, particularmente en la construcción de heterociclos complejos. Puede sufrir diversas transformaciones químicas para crear nuevos derivados de pirrolidina, que son intermediarios valiosos en la síntesis de productos naturales y farmacéuticos .

Aplicaciones Industriales: Ciencia de los Materiales

Si bien no se citan directamente aplicaciones industriales específicas para "this compound", su estructura química sugiere un posible uso en la ciencia de los materiales. Por ejemplo, sus derivados podrían utilizarse en el diseño de semiconductores orgánicos o como ligandos en sistemas catalíticos .

Aplicaciones Ambientales: Química Analítica

En aplicaciones ambientales, particularmente en la química analítica, el compuesto podría utilizarse para sintetizar reactivos para detectar y cuantificar contaminantes. Su anillo heterocíclico que contiene nitrógeno podría interactuar selectivamente con contaminantes ambientales específicos, ayudando en su identificación y medición .

Mecanismo De Acción

Target of Action

The primary target of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 .

Mode of Action

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of incretins .

Biochemical Pathways

The inhibition of Dipeptidyl peptidase 4 leads to an increase in the levels of incretins, particularly GLP-1 . GLP-1 is involved in the regulation of glucose metabolism. It stimulates the secretion of insulin, inhibits glucagon secretion, and slows gastric emptying .

Result of Action

The molecular and cellular effects of the action of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile include an increase in the levels of incretins, stimulation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying . These effects contribute to the regulation of glucose metabolism.

Direcciones Futuras

The pyrrolidine ring, which is a key component of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and others like it may involve further exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Análisis Bioquímico

Biochemical Properties

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and function. For instance, it has been observed to interact with certain enzymes, leading to either inhibition or activation of their catalytic activities . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli.

Molecular Mechanism

The molecular mechanism of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on the duration of exposure and the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism is an important aspect of its overall biochemical profile, influencing its activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function.

Subcellular Localization

The subcellular localization of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-10-3-1-2-4-11(10)8-15-6-5-12(14)9-15/h1-4,12H,5-6,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEXYPJNCYZJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)

![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)

![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)